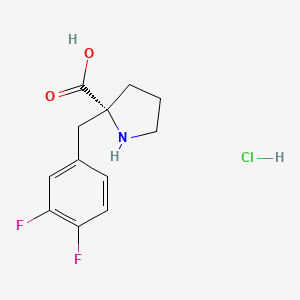

(R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve several steps, including condensation, cyclization, and acylation reactions. For instance, pyrrolidine-2,4-diones can be prepared from α-amino acid esters through a process that includes condensation with ethoxycarbonylacetic acid, Dieckmann cyclization, and hydrolysis-decarboxylation . This information suggests that similar methods could potentially be applied to synthesize the (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with modifications to introduce the difluorobenzyl group and the carboxylic acid moiety.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and is influenced by the substituents attached to the pyrrolidine ring. For example, the X-ray molecular structure of a 3-acyltetramic acid derivative shows the influence of substituents on the pyrrolidine ring conformation . Although the exact structure of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is not provided, it can be inferred that the difluorobenzyl group would affect the electronic and steric properties of the molecule, potentially influencing its reactivity and conformation.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including ring opening and acylation. For example, 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new compounds such as dibenzoxanthenes . This indicates that the pyrrolidine ring is susceptible to acid-catalyzed reactions, which could be relevant for the chemical reactions of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as difluorobenzyl could affect the acidity of the carboxylic acid group and the overall polarity of the molecule. The papers do not provide specific data on the physical and chemical properties of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, but the properties of related compounds suggest that it would likely be a solid at room temperature and could have potential applications in organic synthesis or as a pharmaceutical intermediate .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolic Pathways:

- Study on barnidipine hydrochloride: Identified the main metabolic pathways as hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring. This study highlights the importance of understanding the metabolic pathways and pharmacokinetics for compounds with similar structures (Teramura et al., 1997).

Therapeutic Potential and Drug Development:

- Study on pyrrolidine-acridine hybrid: Explored the antimalarial effects of pyrrolidine-acridine hybrids in combination with artemisinin derivatives, indicating potential therapeutic applications for related compounds (Pandey et al., 2016).

- Study on CERC‐301: Analyzed the preclinical pharmacodynamic and pharmacokinetic properties of a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B antagonist, which could guide drug development for similar compounds (Garner et al., 2015).

Investigating Molecular and Biological Activities:

- Study on anti-inflammatory activity: Investigated the anti-inflammatory effects of isoxazoline-acylhydrazone derivatives, which could be relevant for understanding the biological activities of compounds with pyrrolidine rings (Mota et al., 2019).

Propriétés

IUPAC Name |

(2R)-2-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFDSBCFZCUFF-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375974 |

Source

|

| Record name | (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

1049732-11-7 |

Source

|

| Record name | (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)

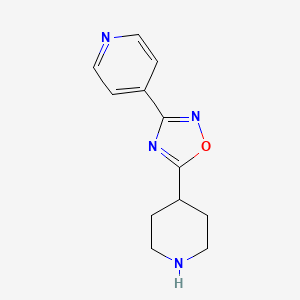

![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)